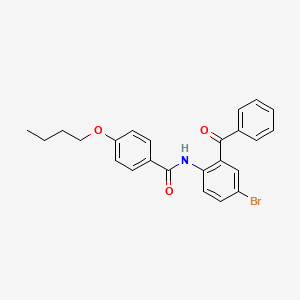

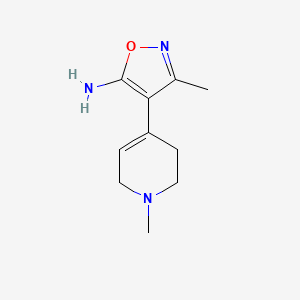

![molecular formula C16H18FN3O3 B3007881 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-14-1](/img/structure/B3007881.png)

3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a spirohydantoin-based model compound . It is closely related to 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione . The compound has been studied for its intermolecular interactions and cooperative effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized . The synthesis involved a mixture of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, tri-ethylamine, and sulfonyl chlorides/acid chlorides in dichloromethane .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray crystallography and quantum chemical studies . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The reactions proceed readily, with high yields and no further purification .Applications De Recherche Scientifique

Insecticide Development

Spirotetramat, the parent compound of 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a second-generation insecticide developed by Bayer CropScience. Marketed under the brand name Movento , it exhibits remarkable efficacy and safety for crops. Its two-way internal absorption and transport properties allow it to reach all parts of the plant, effectively preventing egg hatching and larval development of pests on both roots and leaves. Additionally, spirotetramat’s long-lasting efficacy—up to two months—makes it a valuable tool for pest control .

Anticonvulsant Research

Derivatives of 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated for their anticonvulsant activity. Specifically, novel compounds containing an amino group and a 4-fluorophenoxyethyl moiety were synthesized and evaluated. These studies aimed to understand the structure–activity relationship (SAR) and identify potential candidates for antiepileptic drugs .

Supramolecular Chemistry

Researchers have explored the supramolecular outcomes of fluorination in related spirohydantoin-based model compounds. Notably, 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione was studied using single crystal X-ray crystallography. Understanding intermolecular interactions and cooperative effects in such compounds contributes to our knowledge of supramolecular chemistry .

Synthetic Methodology Optimization

The synthesis of spirotetramat involves several steps, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. Researchers have focused on improving the procedure by optimizing conditions and reducing synthetic costs. The proposed method offers mild reaction conditions, simplicity, and excellent yields at each step, making it a cost-effective approach .

Biological Activity Screening

3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives may exhibit other biological activities beyond insecticidal and anticonvulsant effects. Screening assays can help identify additional properties, such as antimicrobial, anti-inflammatory, or anticancer activity.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-5-3-4-6-12(11)17/h3-6H,2,7-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTKVNBBONFOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

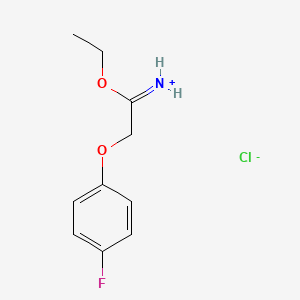

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

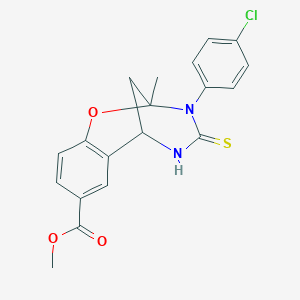

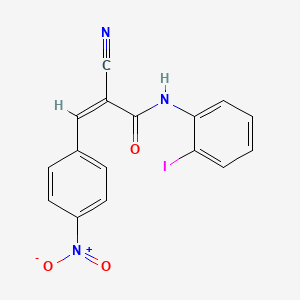

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

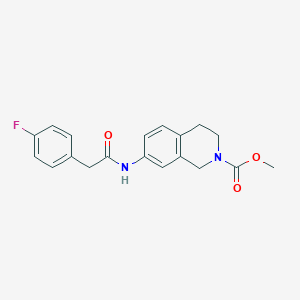

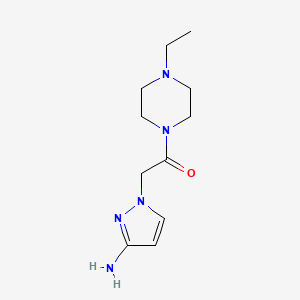

![3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B3007807.png)

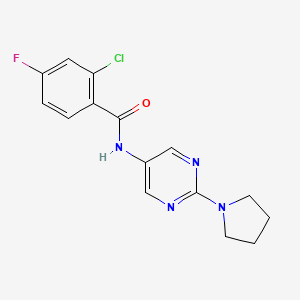

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)